1-Chloro-3,4-dimethylpentane
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Overview
Description
1-Chloro-3,4-dimethylpentane is an organic compound belonging to the class of alkyl halides It is characterized by a chlorine atom attached to a carbon chain that also contains two methyl groups The molecular formula of this compound is C7H15Cl
Preparation Methods
1-Chloro-3,4-dimethylpentane can be synthesized through several methods, including:
Free Radical Chlorination: This method involves the chlorination of 3,4-dimethylpentane using chlorine gas under ultraviolet light.
Industrial Production: On an industrial scale, the compound can be produced by the chlorination of 3,4-dimethylpentane in the presence of a catalyst such as ferric chloride (FeCl3) to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
1-Chloro-3,4-dimethylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution (Sn1 and Sn2): The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-) under appropriate conditions.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
1-Chloro-3,4-dimethylpentane has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Chemical Engineering: The compound’s reactivity makes it useful in various chemical engineering processes.
Mechanism of Action
The mechanism of action of 1-Chloro-3,4-dimethylpentane primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, creates a partial positive charge on the carbon atom to which it is attached, making it susceptible to nucleophilic attack. This property is exploited in various substitution and elimination reactions, where the chlorine atom is replaced or removed, leading to the formation of new compounds.
Comparison with Similar Compounds
1-Chloro-3,4-dimethylpentane can be compared with other similar alkyl halides, such as:
1-Chloro-2,2-dimethylpentane: This compound has a similar structure but with the chlorine atom attached to a different carbon atom.
1-Chloro-3,3-dimethylpentane: Another isomer with a different arrangement of methyl groups.
2-Chloro-4-methylpentane: A compound with a chlorine atom and a methyl group attached to different positions on the carbon chain.
The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and applications in various chemical processes.
Properties
Molecular Formula |
C7H15Cl |
---|---|
Molecular Weight |
134.65 g/mol |
IUPAC Name |
1-chloro-3,4-dimethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-6(2)7(3)4-5-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
JZIXDUBILJGMDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CCCl |
Origin of Product |
United States |
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